molecular formula C19H20INO3 B4827118 (2E)-N-(4-iodophenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide

(2E)-N-(4-iodophenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide

Cat. No.: B4827118
M. Wt: 437.3 g/mol
InChI Key: CPZFWZLESDRFBI-VZUCSPMQSA-N
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Description

(2E)-N-(4-iodophenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with an alkene This compound features a 4-iodophenyl group and a 3-methoxy-4-propoxyphenyl group attached to the prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-iodophenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.

    Introduction of the 4-Iodophenyl Group: This step may involve a halogenation reaction, where an iodine source is introduced to the phenyl ring.

    Attachment of the 3-Methoxy-4-propoxyphenyl Group: This can be done through a nucleophilic substitution reaction, where the methoxy and propoxy groups are introduced to the phenyl ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkene and phenyl groups.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

    Oxidation: Products may include epoxides, ketones, or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be explored for its properties in the development of new materials.

Biology and Medicine

    Drug Development:

    Biological Studies: Used in studies to understand its interaction with biological molecules.

Industry

    Polymer Science: Potential use in the synthesis of polymers with specific properties.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2E)-N-(4-iodophenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(4-bromophenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide
  • (2E)-N-(4-chlorophenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide
  • (2E)-N-(4-fluorophenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide

Uniqueness

The presence of the iodine atom in (2E)-N-(4-iodophenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interaction with other molecules.

Properties

IUPAC Name

(E)-N-(4-iodophenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20INO3/c1-3-12-24-17-10-4-14(13-18(17)23-2)5-11-19(22)21-16-8-6-15(20)7-9-16/h4-11,13H,3,12H2,1-2H3,(H,21,22)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZFWZLESDRFBI-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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